3,4-Bis(2-methoxyethoxy)benzaldehyde
Overview
Description
3,4-Bis(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O5 and a molecular weight of 254.279 g/mol. This compound is characterized by the presence of two methoxyethoxy groups attached to the benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using methoxyethoxy groups through a Williamson ether synthesis reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(2-methoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents.
Major Products Formed:
Oxidation: 3,4-Bis(2-methoxyethoxy)benzoic acid.
Reduction: 3,4-Bis(2-methoxyethoxy)benzyl alcohol.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
3,4-Bis(2-methoxyethoxy)benzaldehyde has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly kinase inhibitors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-bis(2-methoxyethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3,4-Dihydroxybenzaldehyde
3,4-Dimethoxybenzaldehyde
3,4-Bis(2-methoxyethoxy)benzoic acid
3,4-Bis(2-methoxyethoxy)benzyl alcohol
Biological Activity
3,4-Bis(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O5 and a molecular weight of 254.279 g/mol. It features two methoxyethoxy groups attached to a benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential biological activities.
The biological activity of this compound is primarily linked to its role as a kinase inhibitor. It may bind to the active sites of specific kinases, thereby inhibiting their function. This inhibition can lead to significant effects in cellular signaling pathways, particularly those involved in cancer progression and other diseases. The exact mechanisms can vary based on the specific application and the biological context in which it is utilized .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been investigated for its effects on hepatoma cells, demonstrating the ability to induce apoptosis through caspase-3 activation. In vitro assays showed that it could inhibit the proliferation of cancer cells at concentrations comparable to established multikinase inhibitors like sorafenib .
Case Study: Hepatoma Cell Lines
A specific study evaluated the efficacy of derivatives related to this compound against hepatoma cell lines (HepG2 and Huh-7). The findings indicated that certain derivatives exhibited IC50 values below those of known inhibitors, suggesting a promising avenue for further development in cancer therapeutics .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been shown to inhibit various enzymes involved in metabolic pathways. Its structural characteristics allow it to interact with enzyme active sites effectively, making it a candidate for further exploration in biochemical studies aimed at understanding enzyme kinetics and inhibition mechanisms.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
3,4-Dihydroxybenzaldehyde | Structure | Mild anticancer activity |
3,4-Dimethoxybenzaldehyde | Structure | Moderate enzyme inhibition |
3,4-Bis(2-methoxyethoxy)benzoic acid | Structure | Potential anti-inflammatory effects |
3,4-Bis(2-methoxyethoxy)benzyl alcohol | Structure | Antioxidant properties |
Note: The structures are illustrative; actual chemical structures can be obtained from chemical databases.
Safety and Toxicity
While exploring the biological activities of this compound, safety profiles must be considered. Preliminary assessments suggest that while the compound exhibits promising biological effects, comprehensive toxicity studies are essential before clinical applications can be pursued. Toxicological evaluations should focus on both acute and chronic exposure scenarios to assess potential risks associated with its use.
Properties
IUPAC Name |
3,4-bis(2-methoxyethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEGMQBVLGNIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581644 | |
Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80407-64-3 | |
Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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